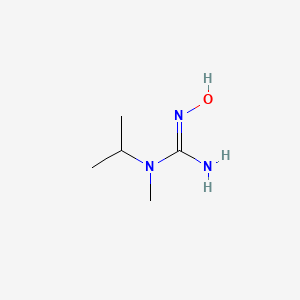

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine

Description

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

2-hydroxy-1-methyl-1-propan-2-ylguanidine |

InChI |

InChI=1S/C5H13N3O/c1-4(2)8(3)5(6)7-9/h4,9H,1-3H3,(H2,6,7) |

InChI Key |

GKZNEZXMKODRFG-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)N(C)/C(=N/O)/N |

Canonical SMILES |

CC(C)N(C)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Substituted Guanidines

Substituted guanidines like this compound are commonly synthesized via:

Reaction of Isourea Derivatives with Amines

Calcium cyanamide reacts with an alcohol (e.g., isopropanol) to form an isourea intermediate, which then reacts with a primary or secondary amine to yield substituted guanidines. This method allows for incorporation of various alkyl groups by selecting appropriate alcohols and amines.Reaction of Substituted Cyanamides with Amines

Substituted cyanamides can be reacted with ammonia or substituted amines in the presence of Lewis acids to afford substituted guanidines. This approach often involves generating cyanamide derivatives from amines via cyanogen bromide treatment, followed by reaction with methyl or isopropyl amines.Cascade Hydroamination/Michael Addition

Advanced synthetic strategies include cascade reactions involving guanylating agents such as N-cyanoacylamides, which upon activation and reaction with amines yield bicyclic or substituted guanidines. While more complex, these methods provide regio- and stereoselective access to guanidine derivatives.

Specific Preparation of this compound

Though direct literature specifically naming this compound is limited, the compound can be logically prepared by adapting known methods for substituted guanidines:

Step 1: Formation of Isourea Intermediate

React calcium cyanamide with isopropanol (propan-2-ol) under controlled temperature (-10 to 40 °C) to form the isopropyl isourea derivative. The reaction is typically carried out in aqueous or alcoholic media with complexing agents (e.g., EDTA) and possibly oxidizers (e.g., H2O2) to improve yield and purity.Step 2: Reaction with Methylamine or 1-Methylguanidine

The isourea intermediate is then reacted with methylamine or a methyl-substituted guanidine derivative under slightly basic conditions (pH 9–11) to yield the target guanidine. Reaction temperatures are maintained between 0 and 40 °C, with slow addition of reagents over 1–3 hours to ensure controlled conversion.Step 3: Introduction of the Hydroxy Group

The hydroxy group at the 2-position can be introduced either by using hydroxy-substituted amines or by post-synthetic modification such as hydroxylation of the guanidine ring. Alternatively, the hydroxy substituent may be inherent from the alcohol used in the isourea formation step if 2-hydroxypropyl derivatives are employed.

Alternative Synthetic Strategy via Cyanamide Route

Prepare substituted cyanamide derivatives by treating the corresponding amine (e.g., isopropylamine) with cyanogen bromide in dry ether, followed by alkylation with methyl halide under basic conditions (e.g., sodium hydride in tetrahydrofuran).

React the substituted cyanamide with hydroxyl-containing amines or ammonia in presence of Lewis acid catalysts (e.g., aluminum chloride) to obtain the guanidine hydrochloride salt, which can be purified by chromatography and recrystallization.

Reaction Conditions and Optimization

Purification and Characterization

Purification:

Guanidine hydrochloride salts are commonly purified by column chromatography on silica gel using methanol/ethyl acetate gradients or by recrystallization from ethanol/ether mixtures. Decolorizing charcoal treatment and filtration through Celite improve purity.Characterization:

Analytical data typically include melting point determination, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm molecular structure and purity.

Research Findings and Notes

The use of calcium cyanamide and alcohols to form isourea intermediates is a well-established industrial process that allows flexibility in alkyl substitution by varying the alcohol and amine components.

The reaction conditions, especially temperature and pH, critically influence the yield and selectivity of substituted guanidines.

Lewis acid catalysis in cyanamide-amine reactions enables efficient guanidine formation with good control over substitution patterns.

Cascade reactions involving guanylating agents and hydroamination/Michael addition sequences provide advanced synthetic routes to bicyclic guanidines, which may be adapted for complex guanidine derivatives.

Guanidine derivatives with hydroxy substituents have been studied as catalysts and intermediates in organic synthesis, highlighting the importance of precise synthetic control.

Summary Table: Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Isourea Intermediate Route | Calcium cyanamide + isopropanol + methylamine | pH 9-11, 0-40 °C, 1-3 h, aqueous/alcoholic solvent | Industrially scalable, flexible substitution | Requires careful pH and temperature control |

| Cyanamide Route with Lewis Acid | Isopropylamine + cyanogen bromide + methyl halide + amine | Lewis acid catalyst, dry ether/THF, chromatography purification | High purity products, adaptable to various substituents | Multi-step, sensitive reagents |

| Cascade Hydroamination | N-cyanoacylamide + propargylamine + TMSCl | Silver(I) catalyst, controlled cyclization | Access to bicyclic guanidines, regioselectivity | More complex, specialized reagents |

Chemical Reactions Analysis

Hydrogen/Deuterium (H/D) Exchange Reactions

Deuterium labeling studies reveal regioselective H/D exchange at specific positions under mild conditions:

This compound’s hydroxyl group facilitates proton transfer, while the guanidine moiety stabilizes transition states via H-bonding .

Synthetic Modifications and Byproducts

Reactions involving nucleophilic substitutions or condensations yield structurally related derivatives:

Key Transformations:

-

Cyanation : Treatment with tetramethylsilylcyanide (TMSCN) at 130°C produces 2-cyano derivatives (e.g., 121a ) in >80% yield .

-

N-Oxide Formation : Reaction with Mn(II) complexes under H₂ generates N-oxide intermediates, enabling further functionalization .

-

Dimerization : Steric effects from the isopropyl group can lead to dimeric byproducts (e.g., 28e ) during coupling reactions .

Hydrogen-Bonding Interactions in Catalysis

The hydroxyl and guanidine groups participate in extended H-bond networks, critical for substrate activation:

-

X-ray crystallography confirms intramolecular H-bonds between the –OH and guanidine –NH groups .

-

Solvent Effects : Reactions in toluene show improved enantioselectivity due to reduced competition from polar solvents .

Stability and Practical Limitations

-

Hydrolytic Sensitivity : The compound’s polar nature complicates isolation in aqueous workups .

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Comparative Reactivity with Analogues

| Substituent | Catalytic Activity | ee Range | Reaction Time |

|---|---|---|---|

| N-Methyl (e.g., 25a ) | High | 18–44% | 88–100 h |

| N-Benzyl | Moderate | 1–5% | 72–120 h |

| N-Isopropyl (Target Compound) | High | 20–44% | 48–96 h |

The isopropyl group balances steric bulk and electronic effects, outperforming bulkier substituents in asymmetric induction .

Future Research Directions

-

Mechanistic Studies : Detailed DFT calculations to map H-bonding interactions in transition states.

-

Applications : Expand to enantioselective aldol or Mannich reactions.

Scientific Research Applications

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

*Estimated based on guanidine pKa trends .

Key Observations:

- Compared to DiMeGdn, the isopropyl group increases lipophilicity, which may enhance membrane interaction but reduce solubility .

Pharmacokinetic and Toxicological Considerations

- Solubility vs. Bioavailability: The hydroxyl group improves water solubility, but the isopropyl group may counterbalance this by promoting tissue retention .

- Selectivity: Guanidine compounds with cationic charges (e.g., DiMeGdn) show selectivity for bacterial membranes over mammalian cells due to differences in lipid composition . However, hydroxylation might reduce this selectivity by altering charge distribution.

- Toxicity: Methylguanidine derivatives are associated with uremic toxicity , but the hydroxyl group in this compound could mitigate this by enhancing metabolic clearance.

Biological Activity

2-Hydroxy-1-methyl-1-(propan-2-yl)guanidine, a member of the N-hydroxyguanidine class, is an organic compound recognized for its diverse biological activities. Its molecular formula is C₆H₁₄N₄O, and it has a molecular weight of approximately 142.20 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the management of metabolic disorders such as diabetes.

Chemical Structure and Properties

The compound features a guanidine functional group with a hydroxyl group at the second position and an isopropyl group at the first position. This unique arrangement enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₄O |

| Molecular Weight | 142.20 g/mol |

| Functional Groups | Guanidine, Hydroxyl |

Antihyperglycemic Effects

Research indicates that this compound exhibits antihyperglycemic properties , making it a candidate for diabetes management. Studies suggest that this compound may enhance glucose metabolism and improve insulin sensitivity, which are critical factors in managing type 2 diabetes. For instance, experiments have shown that this compound can lower blood glucose levels in animal models, indicating its potential as a therapeutic agent for diabetes.

The biological activity of this compound is believed to be linked to its interaction with various biological targets, including enzymes involved in glucose metabolism. It may influence pathways related to insulin signaling and glucose uptake in peripheral tissues. The structural similarities with other guanidine derivatives suggest that it could modulate the activity of key metabolic enzymes .

Study on Glucose Metabolism

A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups. The results indicated an improvement in insulin sensitivity, evidenced by enhanced glucose tolerance tests.

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzymes involved in carbohydrate metabolism, further supporting its role as an antihyperglycemic agent. For example, it was found to inhibit alpha-glucosidase activity, which plays a crucial role in carbohydrate digestion and absorption .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-Hydroxy-2-isopropylguanidine | C₆H₁₄N₄O | Studied for antihyperglycemic effects |

| 1-Methyl-1-(propan-2-yl)guanidine hydrochloride | C₆H₁₄N₄·HCl | Different salt form; used in catalysis |

| 2-Hydroxy-N,N-dimethylguanidine | C₆H₁₄N₂O | Exhibits different biological activities |

The comparative analysis shows that while these compounds share structural similarities, their biological activities vary significantly. The unique arrangement of functional groups in this compound contributes to its specific pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxy-1-methyl-1-(propan-2-yl)guanidine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via guanidinylation reactions using tert-butoxycarbonyl (Boc)-protected intermediates, analogous to procedures for structurally related guanidines (e.g., 1,3-Bis(tert-butoxycarbonyl)guanidine) . Purity validation requires elemental analysis (C, H, N), melting point determination, and chromatographic techniques (HPLC or TLC). For reproducibility, experimental protocols must detail stoichiometry, solvent systems, and purification steps (e.g., recrystallization) .

Q. How can the structural conformation of this guanidine derivative be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. Software like SHELXL can refine crystallographic data to confirm the presence of hydroxyl and isopropyl substituents. For amorphous samples, nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and infrared (IR) spectroscopy are essential to identify functional groups and stereochemical features .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

- Methodological Answer : Guanidines are prone to hydrolysis under acidic or humid conditions. Stability studies should employ accelerated aging tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. Lyophilization or storage under inert gas (argon/nitrogen) in desiccated environments is recommended. Degradation products, such as urea derivatives, should be characterized via mass spectrometry (MS) .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in enzymatic systems?

- Methodological Answer : Density functional theory (DFT) simulations can model interactions with guanidine-degrading enzymes (e.g., Sll1077 in Synechococcus 7942) . Key parameters include binding affinity (ΔG), charge distribution at the hydroxyl group, and steric effects from the isopropyl moiety. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/GROMACS) validate these predictions against experimental enzymatic assays .

Q. What experimental strategies resolve contradictions in observed bioactivity data for this compound?

- Methodological Answer : Contradictory bioactivity (e.g., variable inhibition of microbial growth) may stem from impurities or assay conditions. Redesign experiments to include:

- Positive/Negative Controls : Compare with structurally validated guanidines (e.g., aminoguanidine hydrochloride) .

- Dose-Response Curves : Assess EC/IC values across multiple replicates.

- Metabolomic Profiling : Use LC-MS to detect unintended byproducts in biological matrices .

Q. How can isotopic labeling (e.g., ) elucidate metabolic pathways of this guanidine derivative in model organisms?

- Methodological Answer : Synthesize -labeled analogs via Boc-protected guanidine precursors . Track isotopic enrichment in metabolic byproducts (e.g., urea, ammonium) using high-resolution mass spectrometry (HRMS). Combine with RNA-seq to identify upregulated genes in guanidine catabolism pathways (e.g., arg operon in bacteria) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data?

- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) quantify EC values. For heterogeneous datasets, apply mixed-effects models (R/lme4) to account for biological variability. Report confidence intervals (95% CI) and use ANOVA for cross-condition comparisons .

Q. How should crystallographic data for this compound be archived to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.